molecular formula C21H12ClN3O2S B245010 3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide

Katalognummer B245010
Molekulargewicht: 405.9 g/mol
InChI-Schlüssel: CVZYBAOYASKAEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound with potential applications in scientific research.

Wirkmechanismus

The exact mechanism of action of 3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins involved in cell growth and division.
Biochemical and Physiological Effects:
The compound has been shown to have cytotoxic effects on certain cancer cell lines. It has also been found to inhibit the growth of certain bacteria and fungi. However, further studies are needed to determine its exact biochemical and physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its potential as a tool compound for studying the mechanism of action of certain drugs or developing new drugs with similar properties. However, one limitation is that further studies are needed to fully understand its biochemical and physiological effects.

Zukünftige Richtungen

There are several future directions for research on 3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide. These include:
1. Further studies to determine its exact mechanism of action and biochemical and physiological effects.
2. Development of new drugs based on the structure of this compound with potential applications in cancer treatment.
3. Investigation of its potential as an antimicrobial agent.
4. Exploration of its potential as a tool compound for studying the mechanism of action of certain drugs.
In conclusion, 3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications in various fields.

Synthesemethoden

The synthesis of 3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 2-amino-3-(2-bromoacetyl)oxazolo[4,5-b]pyridine and 3-aminophenylboronic acid in the presence of a palladium catalyst. The resulting compound is then subjected to further reactions to obtain the final product.

Wissenschaftliche Forschungsanwendungen

The compound has potential applications in scientific research, particularly in the field of pharmacology. It can be used as a tool compound to study the mechanism of action of certain drugs or to develop new drugs with similar properties. It has been found to have activity against certain cancer cell lines and may have potential as an anticancer agent.

Eigenschaften

Molekularformel

C21H12ClN3O2S

Molekulargewicht

405.9 g/mol

IUPAC-Name

3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H12ClN3O2S/c22-17-14-7-1-2-9-16(14)28-18(17)20(26)24-13-6-3-5-12(11-13)21-25-19-15(27-21)8-4-10-23-19/h1-11H,(H,24,26)

InChI-Schlüssel

CVZYBAOYASKAEB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.